molecular formula C20H24N2O5S B4891134 N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-(2,5-dimethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4891134
M. Wt: 404.5 g/mol
InChI Key: VKRFXCMYHHMLLD-UHFFFAOYSA-N
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Description

Research on benzamides and related compounds has been extensive due to their diverse biological activities and applications in medicinal chemistry. Benzamides, including those with sulfonyl and methoxy groups, have been explored for their potential as gastrokinetic agents, enzyme inhibitors, and anticancer agents. Their synthesis, molecular and chemical properties, and structure-activity relationships have been subjects of significant interest.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate anilines with benzoyl chlorides or similar acylating agents in the presence of base. For example, the synthesis of gastrokinetic benzamides involves the introduction of substituents on the morpholine and phenyl rings to enhance activity and selectivity (Kato et al., 1992). Similarly, derivatives with specific sulfonamide groups have been synthesized for their antioxidant and enzyme inhibitory activities (Fatima et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction and spectroscopic methods like NMR and IR are commonly used for structure elucidation. The structural features, including the positioning of methoxy and sulfonyl groups, significantly influence the compounds' biological activities and interactions with biological targets.

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including N-alkylation, amidation, and sulfonamidation, allowing for the synthesis of a wide range of compounds with varied biological activities. The reactivity of these compounds is influenced by the electron-donating or withdrawing nature of the substituents on the benzamide backbone.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Compounds with methoxy groups generally show improved solubility in organic solvents, which is beneficial for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the biological activity of benzamide derivatives. The presence of sulfonyl and morpholine groups can enhance the compounds' reactivity, making them useful as enzyme inhibitors or receptor antagonists.

These insights into the synthesis, molecular structure, and chemical properties of benzamide derivatives and related compounds provide a foundational understanding of their scientific significance. Further research is necessary to explore the full potential of these compounds in various applications.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-4-5-15(2)17(12-14)21-20(23)16-6-7-18(26-3)19(13-16)28(24,25)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRFXCMYHHMLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

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